molecular formula C9H12N2O B14632031 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate CAS No. 54495-73-7

3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate

Cat. No.: B14632031
CAS No.: 54495-73-7
M. Wt: 164.20 g/mol
InChI Key: NALDBKWIZXWOOC-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate is an organic compound with a unique structure that combines a cyclohexene ring with a diazonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of cyclohexene with diazonium salts under controlled conditions. One common method involves the use of a diazonium salt precursor, which is reacted with cyclohexene in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include cyclohexene derivatives with various functional groups, such as alcohols, amines, and halides. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets, such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate apart is its unique combination of a cyclohexene ring and a diazonium groupIts ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

54495-73-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-diazopropan-2-one

InChI

InChI=1S/C9H12N2O/c10-11-7-9(12)6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2

InChI Key

NALDBKWIZXWOOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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